ethyl 2-amino-7-(3,4-dimethoxyphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
Description
Ethyl 2-amino-7-(3,4-dimethoxyphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate is a spirocyclic compound featuring a chromene ring fused to an indole scaffold via a spiro junction. Its structure includes a 3,4-dimethoxyphenyl substituent at position 7 and an ethyl carboxylate group at position 2. Spiro compounds of this class are of interest due to their structural complexity and applications in medicinal chemistry, particularly as anti-tumor agents .
Properties
IUPAC Name |
ethyl 2'-amino-7'-(3,4-dimethoxyphenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7/c1-4-35-25(31)23-24(28)36-21-13-15(14-9-10-19(33-2)20(12-14)34-3)11-18(30)22(21)27(23)16-7-5-6-8-17(16)29-26(27)32/h5-10,12,15H,4,11,13,28H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPYECCNEBEBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC(=C(C=C5)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural analogues differ primarily in substituents at positions 3, 7, and stereochemistry. Key comparisons are summarized below:
* Exact formula inferred from structural similarity to and .
Key Observations :
- Phenyl vs.
- Carbonitrile vs. Carboxylate : The carbonitrile group in reduces steric hindrance but increases electron-withdrawing effects, which may alter reactivity or pharmacokinetics.
- Stereochemistry : The (4S,7R) configuration in suggests stereochemical specificity in biological activity, though data for the target compound’s stereoisomers are unavailable.
Physical and Chemical Properties
Hydrogen Bonding and Crystal Packing
- Target Compound: Likely forms intermolecular hydrogen bonds via amino (N–H) and carbonyl (C=O) groups, similar to the 7,7-dimethyl analogue in , which exhibits N–H···O and C–H···O interactions stabilizing its crystal lattice.
- 7,7-Dimethyl Analogue : Crystal structure reveals a hydrogen-bonded network involving N1–H1A···O4 (2.03 Å) and N2–H2···O2 (2.04 Å), critical for stability .
Solubility and Lipophilicity
- The 3,4-dimethoxyphenyl group in the target compound increases hydrophilicity compared to phenyl or alkyl substituents (e.g., 7,7-dimethyl in ). This may enhance aqueous solubility but reduce membrane permeability.
Anti-Tumor Potential
- Spirooxindole Derivatives: Compound 22 (isopropyl 2-amino-5'-chloro-7,7-dimethyl-...-3-carboxylate) showed IC₅₀ = 11 µM against MDA-231 breast cancer cells, highlighting the importance of chloro and dimethyl substituents .
Structure-Activity Relationships (SAR)
- Substituent Position : Anti-tumor activity in spirooxindoles is highly substituent-dependent. For example, methyl carboxylate derivatives (e.g., Compound 5 in ) show moderate activity (IC₅₀ = 20 µM), while bulkier groups (e.g., isopropyl in Compound 22) enhance potency.
- Electron-Donating Groups : Methoxy groups may improve binding affinity to enzymes like topoisomerases or kinases, as seen in other spirocyclic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
